4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms This compound is characterized by the presence of bromine, methyl, and two nitro groups attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole typically involves the nitration of 4-bromo-1-methyl-1H-pyrazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic substitution of hydrogen atoms by nitro groups at the 3 and 5 positions of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of 4-azido-1-methyl-3,5-dinitro-1H-pyrazole or 4-thiocyanato-1-methyl-3,5-dinitro-1H-pyrazole.
Reduction: Formation of 4-bromo-1-methyl-3,5-diamino-1H-pyrazole.
Oxidation: Formation of 4-bromo-1-carboxy-3,5-dinitro-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of energetic materials due to its high nitrogen content and stability.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro groups can enhance its reactivity and ability to form hydrogen bonds, influencing its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 4-Bromo-3-methyl-1H-pyrazole
Uniqueness
4-Bromo-1-methyl-3,5-dinitro-1H-pyrazole is unique due to the presence of both bromine and two nitro groups on the pyrazole ring. This combination of substituents imparts distinct chemical and physical properties, making it suitable for specific applications such as the synthesis of energetic materials and bioactive compounds .
Eigenschaften
CAS-Nummer |
32683-45-7 |
---|---|
Molekularformel |
C4H3BrN4O4 |
Molekulargewicht |
251.00 g/mol |
IUPAC-Name |
4-bromo-1-methyl-3,5-dinitropyrazole |
InChI |
InChI=1S/C4H3BrN4O4/c1-7-4(9(12)13)2(5)3(6-7)8(10)11/h1H3 |
InChI-Schlüssel |
LMYUYWQHNLQBNG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.